molecular formula C27H28N2O4 B10883685 1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone

1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone

Cat. No.: B10883685
M. Wt: 444.5 g/mol
InChI Key: YEUOGSKZUOYOMQ-UHFFFAOYSA-N
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Description

1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone is a synthetic compound featuring a piperazine core substituted with a diphenylethanone group and a 4-methoxyphenoxy acetyl moiety.

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C27H28N2O4/c1-32-23-12-14-24(15-13-23)33-20-25(30)28-16-18-29(19-17-28)27(31)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,26H,16-20H2,1H3

InChI Key

YEUOGSKZUOYOMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of Compound 1 involves several steps

    Hydrolysis and Phenoxy Acid Formation:

    Coupling Reaction:

Industrial Production:: The industrial-scale production of Compound 1 involves optimization of the synthetic route, purification, and quality control.

Chemical Reactions Analysis

Compound 1 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.

    Major Products: The specific products formed depend on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

The primary application of 1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone lies in medicinal chemistry , particularly in the development of pharmaceuticals targeting various biological pathways. Its structural components suggest potential interactions with neurotransmitter systems, making it a candidate for studies related to:

  • Antidepressants : The piperazine ring is often associated with compounds exhibiting antidepressant activity. Research into similar piperazine derivatives has shown promise in modulating serotonin receptors, which could be leveraged for developing new antidepressant medications.
  • Antipsychotics : Given the compound's ability to interact with dopaminergic systems, it may also serve as a basis for developing antipsychotic drugs that could offer fewer side effects compared to existing treatments.

Cancer Research

The compound's diphenylethanone core may exhibit anticancer properties . Recent studies have focused on phenolic compounds and their derivatives in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Investigating the effects of this specific compound on various cancer cell lines could elucidate its potential as an anticancer agent.

Neuropharmacology

The presence of the piperazine moiety suggests that this compound could be effective in neuropharmacological applications . Research into similar compounds has indicated potential benefits in treating anxiety disorders and other neuropsychiatric conditions through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the broader category of compounds related to 1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone, providing insights into its potential applications:

  • Tyrosinase Inhibition : A study examining similar piperazine-based compounds demonstrated their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders or as anti-melanogenic agents .
  • Antioxidant Activity : Research has shown that certain derivatives exhibit antioxidant properties without cytotoxic effects on normal cells. This characteristic is crucial for developing therapeutic agents that minimize side effects while providing beneficial effects against oxidative stress-related diseases .
  • Pharmacological Profiling : A comparative analysis of structurally similar compounds revealed variations in receptor selectivity and biological activity, emphasizing the need for detailed pharmacological profiling of 1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone to fully understand its therapeutic potential.

Mechanism of Action

The exact mechanism by which Compound 1 exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

2.1.1 1-(diphenylacetyl)-4-[(4-methylphenoxy)acetyl]piperazine (CAS 423753-17-7)

  • Structure: Replaces the 4-methoxyphenoxy group with a 4-methylphenoxy moiety.
  • Key Differences :
    • Molecular Weight : 428.52 g/mol (vs. ~454.53 g/mol estimated for the target compound due to methoxy’s higher mass).
    • Lipophilicity : Predicted logP for the methyl variant is higher (methoxy reduces logP by ~0.6 compared to methyl).
    • Electron Effects : Methoxy is electron-donating, whereas methyl is weakly electron-donating but less polar.
  • Implications : The target compound’s methoxy group may enhance solubility and alter receptor binding compared to the methyl analog .

2.1.2 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone

  • Structure : Features a biphenyl-ethylpiperazine scaffold with a 2-methoxyphenyl substituent.
  • Pharmacology : Demonstrated antipsychotic activity with reduced catalepsy, linked to balanced D2/5-HT2A receptor antagonism.
  • QSAR Insights: Electron affinity (EA) and brain/blood partition coefficient (QPlogBB) correlate with antidopaminergic activity.

Nitro- and Halogen-Substituted Derivatives

2.2.1 1-[4-(4-Methoxy-2-nitrophenyl)-piperazin-1-yl]-2,2-diphenylethanone (CAS 717891-81-1)

  • Structure : Incorporates a nitro group at the 2-position of the phenyl ring.
  • Molecular Weight: Higher (495.58 g/mol) due to nitro and methoxy groups.
  • Implications : Nitro substitution may enhance receptor affinity but compromise safety profiles compared to the target compound .

2.2.2 2-(4-Fluorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethan-1-one

  • Structure: Contains a fluorophenoxy group and propenyl-piperazine.
  • Key Differences: Halogen Effects: Fluorine’s electronegativity enhances binding via halogen bonds.
  • Implications : The target compound’s methoxy group lacks halogen bonding but offers comparable polarity .

Hydroxyacetophenone Derivatives

2.3.1 1-(4-Hydroxyphenyl)-2,2-diphenylethanone (CAS 4873-38-5)

  • Structure : Replaces the piperazine-acetyl group with a hydroxylphenyl moiety.
  • Key Differences: Hydrogen Bonding: Hydroxyl group enhances solubility and metabolic conjugation (e.g., glucuronidation).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₂₉H₃₀N₂O₄* ~454.53 4-Methoxyphenoxy, diphenyl Potential CNS activity (analog-based)
1-(diphenylacetyl)-4-[(4-methylphenoxy)acetyl]piperazine C₂₇H₂₈N₂O₃ 428.52 4-Methylphenoxy Higher logP, weaker polarity
1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone C₂₅H₂₆N₂O₂ 398.49 2-Methoxyphenyl, biphenyl Antipsychotic, low catalepsy
1-[4-(4-Methoxy-2-nitrophenyl)-piperazin-1-yl]-2,2-diphenylethanone C₂₅H₂₄N₃O₅ 454.48 4-Methoxy-2-nitrophenyl Nitro enhances stability, toxicity?
2-(4-Fluorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethan-1-one C₁₅H₁₉FN₂O₂ 278.32 4-Fluorophenoxy, propenyl Halogen bonding, CNS targeting

*Estimated based on structural similarity.

Research Findings and Implications

  • Electronic and Lipophilic Effects: The 4-methoxyphenoxy group in the target compound balances moderate polarity (for solubility) and lipophilicity (for membrane penetration). This contrasts with nitro (electron-withdrawing) and halogen (electronegative) substituents in analogs .
  • Pharmacological Potential: Structural similarities to antipsychotic piperazine derivatives suggest D2/5-HT2A receptor modulation. However, the absence of nitro or halogen groups may reduce off-target toxicity .
  • Synthetic Feasibility : Fries rearrangement and piperazine-acylation methods (as in and ) are viable routes for synthesis.

Biological Activity

1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula for 1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone is C21H24N2O3C_{21}H_{24}N_{2}O_{3} with a molecular weight of approximately 368.43 g/mol. The compound features a piperazine ring substituted with a methoxyphenoxy acetyl group and a diphenylethanone moiety, which may contribute to its biological activity.

Cardiovascular Activity

Research indicates that compounds related to piperazine derivatives exhibit significant cardiovascular effects. For instance, studies have shown that certain piperazine derivatives can enhance inotropic effects in cardiac tissues. Specifically, related compounds produced greater inotropic responses in rat hearts compared to guinea pig hearts, suggesting species-specific responses that may be relevant for further pharmacological exploration .

Neuropharmacological Activity

Piperazine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic signaling . The implications for neurodegenerative diseases such as Alzheimer's are significant, as AChE inhibitors are commonly employed in treatment strategies.

The biological activity of 1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's structure suggests it may interact with enzymatic pathways, particularly those involving AChE.
  • Cardiac Inotropic Effects : Similar compounds have demonstrated direct effects on cardiac contractility and vascular tone regulation.
  • Neurotransmitter Modulation : By influencing neurotransmitter levels, the compound could modulate various neurophysiological processes.

Study on Cardiac Effects

A study evaluating the effects of piperazine derivatives on isolated perfused rat hearts found that certain analogs produced significant inotropic effects. Compound 1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone was not directly tested but is structurally similar to compounds that exhibited these properties .

Neuropharmacological Evaluation

In vitro assays demonstrated that piperazine derivatives showed varying degrees of AChE inhibition. The most potent inhibitors were noted to have structural similarities to 1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone, suggesting potential for similar activity .

Comparative Analysis of Piperazine Derivatives

Compound NameMolecular FormulaBiological ActivityReference
Compound AC21H24N2O3AChE Inhibitor
Compound BC25H32N2O3Cardiac Inotropic
Compound CC28H29N5O4Vasodilatory Effects

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